molecular formula C9H10O2S B12357848 Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12357848
M. Wt: 182.24 g/mol
InChI Key: INEMTYIXBMMJIJ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative.

Industrial Production Methods

Industrial production of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(2-thienyl)cyclopropane-1-carboxylic acid: Similar structure but with a different substitution pattern on the thiophene ring.

    rac-(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a thiophene ring with a methyl substituent. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7-/m1/s1

InChI Key

INEMTYIXBMMJIJ-RNFRBKRXSA-N

Isomeric SMILES

CC1=C(SC=C1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC1=C(SC=C1)C2CC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.